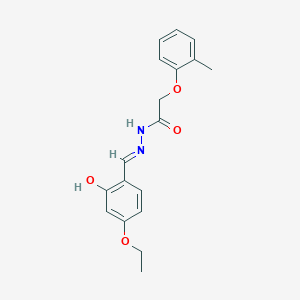![molecular formula C20H22N2O2 B6013450 N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide](/img/structure/B6013450.png)
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide, also known as DIM-5, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide is not fully understood; however, it has been reported to act on various molecular targets. One study reported that N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Another study reported that N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and scavenge free radicals. Additionally, N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide has been reported to modulate the expression of various genes involved in cancer progression and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide in lab experiments include its high purity, stability, and potential therapeutic applications. However, there are also limitations associated with its use, including its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide. One potential direction is to investigate its efficacy in the treatment of other types of cancer. Another direction is to explore its potential as a therapeutic agent for inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide and to identify its molecular targets. Finally, efforts should be made to improve the synthesis methods of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide to make it more cost-effective and readily available for scientific research.
Conclusion:
In conclusion, N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide, also known as N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide, is a novel chemical compound that has shown potential therapeutic applications in various scientific research studies. Its synthesis method has been achieved using various methods, and it has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. Although more research is needed to fully understand its mechanism of action and identify its molecular targets, N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide has the potential to be a valuable therapeutic agent in the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide has been achieved using various methods, including the reaction of 2,3-dimethylindole with 3-phenoxypropionyl chloride in the presence of triethylamine. Another method involves the reaction of 2,3-dimethylindole with 3-phenoxypropionic acid in the presence of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). These methods have been reported to yield high purity and yield of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide.
Applications De Recherche Scientifique
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide has shown potential therapeutic applications in various scientific research studies. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. In one study, N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide was shown to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Another study reported that N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide has been shown to possess antioxidant activity by scavenging free radicals.
Propriétés
IUPAC Name |
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-15(2)22-19-9-8-16(12-18(14)19)13-21-20(23)10-11-24-17-6-4-3-5-7-17/h3-9,12,22H,10-11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOBBTXDAXKIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)CCOC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-cyclopentyl-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6013369.png)
![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B6013371.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B6013380.png)
![4-sec-butyl-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6013398.png)
![ethyl 1-[2-(3-chlorophenoxy)ethyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6013399.png)

![N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6013413.png)
![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6013421.png)
![4-(3-methoxyphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6013431.png)
![2-[4-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6013436.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B6013444.png)

![N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6013457.png)
![N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B6013462.png)